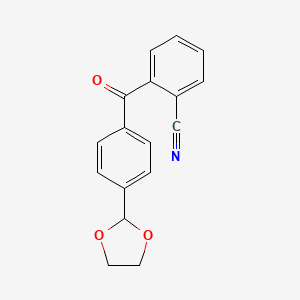

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Description

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898778-97-7) is a benzophenone derivative characterized by a cyano (-C≡N) group at the 2-position and a 1,3-dioxolane ring at the 4'-position of the benzophenone scaffold. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol and an exact mass of 279.09000 . Key features include:

- Hydrogen bond acceptors: 4 (cyano, ketone, and two oxygen atoms in dioxolane).

- Rotatable bonds: 3, offering moderate conformational flexibility.

- SMILES:

C1=CC(=CC(=C1)C2OCCO2)C(=O)C3=CC=C(C=C3)C#N.

The compound is utilized in pharmaceutical and materials research, particularly as a UV absorber or intermediate in organic synthesis.

Properties

IUPAC Name |

2-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-14-3-1-2-4-15(14)16(19)12-5-7-13(8-6-12)17-20-9-10-21-17/h1-8,17H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOGOHJLAHXTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645101 | |

| Record name | 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-92-7 | |

| Record name | 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with benzonitrile under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone oxides, while reduction can produce amines.

Scientific Research Applications

2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone is utilized in various scientific research applications, including:

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Pharmaceutical Research: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dioxolane ring can stabilize intermediates through resonance effects. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzophenone Derivatives

The table below compares key structural and physicochemical properties of 2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone with analogs:

Key Observations:

- Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the ketone compared to methyl or halogen substituents. This influences reactivity in nucleophilic addition or cross-coupling reactions .

- However, the dioxolane ring may mitigate hydrophilicity .

- Phototoxicity: Unlike hydroxyl-substituted benzophenones (e.g., 2-hydroxybenzophenone), the cyano derivative is less likely to induce photohaemolysis, as electron-withdrawing groups reduce photosensitizing activity .

COX Inhibition and Drug Design:

- Target Compound: Docking studies suggest the cyano group mimics the carboxymethylindole moiety of indomethacin, enabling interaction with COX-1's TYR355 and ARG120 residues.

- Methyl Analog: Lacks the cyano group, reducing electrostatic interactions with COX-1. This may decrease anti-inflammatory potency but improve metabolic stability .

Cytotoxicity and Drug Candidates:

- Natural benzophenones like chryxanthones A and B (from Penicillium chrysogenum) exhibit cytotoxic activity via prenylated or dihydropyran-fused structures. The target compound’s synthetic dioxolane ring may offer similar conformational rigidity but requires further testing .

Biological Activity

Overview

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is a synthetic compound that belongs to the class of benzophenones, characterized by the presence of a cyano group and a dioxolane ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology.

- Molecular Formula : C17H13NO3

- Molecular Weight : 279.29 g/mol

The compound's structure allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with proteins and nucleic acids. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The dioxolane ring contributes to the compound's stability and binding affinity, which is crucial for its biological effects.

Enzyme Interactions

Research indicates that this compound can be utilized in biochemical assays to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes makes it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzophenone derivatives, including this compound. In vitro assays have demonstrated that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HL-60 (Leukemia) | 0.48 |

| A-549 (Lung Cancer) | 0.82 |

| SMMC-7721 (Liver) | 0.26 |

| SW480 (Colon Cancer) | 0.99 |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .

Case Studies

- Antitumor Mechanism Investigation : A study involving network pharmacology and molecular docking identified key genes and pathways influenced by benzophenone derivatives. The analysis revealed that compounds like this compound interact with critical targets such as AKT1 and CASP3, which are implicated in cancer progression .

- Inflammatory Response Modulation : Other research has shown that benzophenone derivatives can inhibit lipopolysaccharide-induced nitric oxide production in macrophages, suggesting anti-inflammatory properties. This mechanism could be relevant for developing treatments for inflammatory diseases.

Future Directions

Ongoing research is focused on elucidating the precise molecular targets of this compound and its derivatives. Investigations into structure-activity relationships (SAR) will further refine our understanding of how modifications to the compound's structure can enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.